4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline
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Overview
Description
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic compounds. The process involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline has several scientific research applications:
Organic Electronics: This compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors on mild steel in acidic solutions.
Electroluminescence: It is used in the design and synthesis of electroluminescent materials for organic electroluminescent devices.
Mechanism of Action
The mechanism of action of 4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline involves its interaction with molecular targets in organic electronic devices. It functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and performance of devices such as OLEDs and OFETs .
Comparison with Similar Compounds
Similar Compounds
4-Phenylphenol:
N4,N4,N4′,N4′-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine: This compound is used as a hole transport material in OLEDs and OFETs.
Uniqueness
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline is unique due to its specific structure, which provides excellent hole transport properties. This makes it highly effective in enhancing the performance of organic electronic devices.
Properties
CAS No. |
198639-41-7 |
---|---|
Molecular Formula |
C54H39N |
Molecular Weight |
701.9 g/mol |
IUPAC Name |
4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C54H39N/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
InChI Key |
FCSYGWPGJCGOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8C9=CC=CC=C9 |
Origin of Product |
United States |
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